![molecular formula C27H25N7O2 B2381850 (4-(3-(4-乙氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)(萘-1-基)甲酮 CAS No. 920185-67-7](/img/structure/B2381850.png)

(4-(3-(4-乙氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)(萘-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

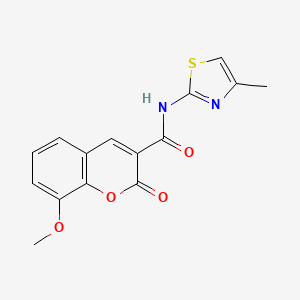

The compound (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine family . These compounds have been reported to inhibit replication of certain viruses in the low micromolar range with no toxicity to the host cells . They have also been found to moderately inhibit LSD1 activity .

Synthesis Analysis

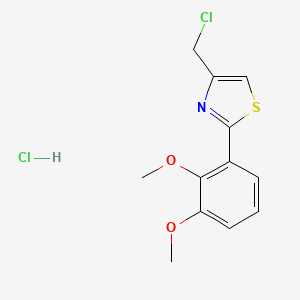

The synthesis of [1,2,4]triazolo[4,5-d]pyrimidines involves the condensation of highly reactive chloromethyloxadiazoles with ethylenediamines . The reaction provides evidence for a novel activation mechanism for electron-deficient chloromethyloxadiazoles .Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle is isoelectronic with that of purines . Depending on the choice of substituents, the ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis

The compound has been found to inhibit LSD1 activity, as well as increase the expression of H3K4me2 at the cellular level . It also showed good selectivity against MAO-A/-B, and a panel of kinases such as CDK and BTK .Physical And Chemical Properties Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle is a stable compound and is difficult to cleave . It acts as isosteres of amide, ester, and carboxylic acid .科学研究应用

Energetic Materials

The compound’s structure is similar to that of [1,2,4]triazolo [4,3-b] [1,2,4,5] tetrazine-based energetic materials . These materials are synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . They exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .

Antitumor Activities

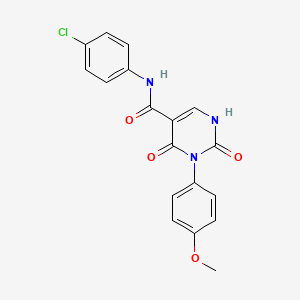

A series of novel 1,2,3-triazolo [4,5-d]pyrimidine derivatives, which the compound is a part of, were synthesized and evaluated for their antitumor activities against five human cancer cell lines .

LSD1 Inhibitors

The [1,2,3]triazolo [4,5-d]pyrimidine scaffold, which is a part of the compound, can be used as the template for designing new LSD1 inhibitors . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of 2-thiopyridine series .

Pharmacological Activities

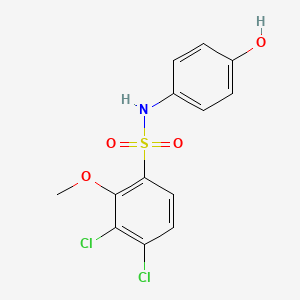

The compound’s structure is similar to that of 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazine . These compounds have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Drug Design and Discovery

The structure–activity relationship of biologically important 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development, is focused on . In silico pharmacokinetic and molecular modeling studies have also been summarized .

Anti-proliferation Effect Prediction

The study reveals five key descriptors of 1,2,3-TPD and will provide help to screen out efficient and novel drugs in the future .

未来方向

作用机制

Target of Action

Compounds with similar structures, such as triazolopyrimidine analogues, have been reported to inhibit the stress response of general control nonderepressible 2 kinase (gcn2) . GCN2 is a protein kinase that plays a crucial role in the cellular response to amino acid starvation, UV irradiation, and protein folding stress .

Mode of Action

It can be inferred from related studies that triazolopyrimidine derivatives may interact with their targets (such as gcn2) by binding to the active site, thereby inhibiting the function of the target . This interaction can lead to changes in cellular processes, such as the stress response.

Biochemical Pathways

The inhibition of gcn2 can affect the integrated stress response (isr) pathway . The ISR pathway is a cellular stress response pathway activated by various stress conditions, including amino acid starvation, UV irradiation, and protein folding stress .

Result of Action

The inhibition of gcn2 and the subsequent effect on the isr pathway can potentially lead to a decrease in protein synthesis and cell growth, thereby affecting the survival of cells under stress conditions .

属性

IUPAC Name |

[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N7O2/c1-2-36-21-12-10-20(11-13-21)34-26-24(30-31-34)25(28-18-29-26)32-14-16-33(17-15-32)27(35)23-9-5-7-19-6-3-4-8-22(19)23/h3-13,18H,2,14-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYKBVTUHPVIJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC6=CC=CC=C65)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2381768.png)

![6-Tert-butyl-2-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2381769.png)

![1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone](/img/structure/B2381770.png)

![3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2381771.png)

![9-(3-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2381774.png)

![2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2381775.png)

![(3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl)methanol](/img/structure/B2381781.png)

![6-(4-fluorophenyl)-N-1,3-thiazol-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide](/img/structure/B2381782.png)

![N-(3,4-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2381789.png)